2-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a synthetic organic compound. It is characterized by the presence of a chlorophenyl group, an indene derivative, and an acetamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves multiple steps:
Formation of the Indene Derivative: The indene derivative can be synthesized through a Friedel-Crafts alkylation reaction.
Introduction of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction where a chlorophenyl group is introduced.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or indene moieties.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
2-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide could have various applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Exploration as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide
- 2-(2-chlorophenyl)-N-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
Uniqueness
The unique combination of the chlorophenyl group, indene derivative, and acetamide moiety in 2-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide might confer distinct biological or chemical properties, making it a compound of interest for further study.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-23-19(11-15-7-2-3-8-16(15)12-19)13-21-18(22)10-14-6-4-5-9-17(14)20/h2-9H,10-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCWJQGHEKGOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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